molecular formula C8H4FN3 B13043994 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile

Katalognummer: B13043994
Molekulargewicht: 161.14 g/mol
InChI-Schlüssel: YGBBVQNCYCKVLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that contains a pyrazolo[1,5-A]pyridine core with a fluorine atom at the 5-position and a cyano group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the fluorination of pyrazolo[1,5-A]pyridine derivatives. One common method is the reaction of methyl esters of pyrazolo[1,5-A]pyridine-3-carboxylates with fluorinating reagents such as Selectfluor. This reaction proceeds through the formation of an intermediate fluorine-containing σ-complex, which then undergoes further transformation to yield the desired fluorinated product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-A]pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a cyano group enhances its potential as a versatile building block for the synthesis of diverse pharmacologically active molecules .

Eigenschaften

Molekularformel

C8H4FN3

Molekulargewicht

161.14 g/mol

IUPAC-Name

5-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C8H4FN3/c9-7-1-2-12-8(3-7)6(4-10)5-11-12/h1-3,5H

InChI-Schlüssel

YGBBVQNCYCKVLA-UHFFFAOYSA-N

Kanonische SMILES

C1=CN2C(=C(C=N2)C#N)C=C1F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.